N-(4-methoxybutyl)bicyclo[2.2.1]heptan-2-amine
Description
N-(4-methoxybutyl)bicyclo[2.2.1]heptan-2-amine is a novel compound belonging to the class of norcamphor derivatives. These compounds are known for their potential as uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists at the phencyclidine binding site . This compound has shown promise in the treatment of neurodegenerative disorders and other glutamate-dependent disorders .
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
N-(4-methoxybutyl)bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C12H23NO/c1-14-7-3-2-6-13-12-9-10-4-5-11(12)8-10/h10-13H,2-9H2,1H3 |
InChI Key |
RGCJBPFDSAVDED-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCNC1CC2CCC1C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-methoxybutyl)bicyclo[2.2.1]heptan-2-amine involves several steps. One common method includes the reaction of norcamphor with 4-methoxybutylamine under specific conditions to yield the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
N-(4-methoxybutyl)bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-(4-methoxybutyl)bicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: It is used as a ligand in the study of NMDA receptors and their role in neurodegenerative disorders.
Biology: The compound is utilized in cell line studies to understand its toxicity and therapeutic potential.
Industry: The compound may be used in the development of new pharmaceuticals targeting NMDA receptors.
Mechanism of Action
The mechanism of action of N-(4-methoxybutyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with NMDA receptors. It acts as an uncompetitive antagonist at the phencyclidine binding site, inhibiting the receptor’s activity . This inhibition reduces the excitotoxic effects of glutamate, which is beneficial in the treatment of neurodegenerative disorders . The compound’s molecular targets include the NMDA receptor subunits, and its pathways involve the modulation of ion flow at excitatory synapses .
Comparison with Similar Compounds
N-(4-methoxybutyl)bicyclo[2.2.1]heptan-2-amine can be compared with other norcamphor derivatives such as:
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: This compound also acts as an NMDA receptor antagonist and has shown similar toxicity profiles.
Memantine: An FDA-approved NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
This compound stands out due to its unique structure and specific binding properties, making it a valuable compound for further research and development .
Biological Activity
N-(4-Methoxybutyl)bicyclo[2.2.1]heptan-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential neuropharmacological effects. This article explores its biological activity, including its mechanism of action, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C_{12}H_{19}N
- Molecular Weight: 191.29 g/mol
- IUPAC Name: this compound
The bicyclic structure contributes to its unique pharmacological properties, particularly in relation to receptor binding and neuroactivity.
This compound has been studied for its interaction with the NMDA receptor, a critical component in synaptic plasticity and memory function. Research indicates that this compound acts as an uncompetitive antagonist at the NMDA receptor's phencyclidine (PCP) binding site, similar to other known NMDA antagonists such as memantine .
Neuroprotective Effects
Studies have shown that compounds structurally related to this compound exhibit neuroprotective properties in various models of neurodegeneration. For instance, in vitro toxicity studies using neuronal cell lines (e.g., N2a) demonstrated that these compounds have acceptable toxicity profiles with IC50 values above 150 μM, indicating potential for therapeutic use without significant cytotoxicity at lower concentrations .
Case Studies
- Toxicity Assessment : A comparative study highlighted that this compound showed a dose-dependent toxicity profile similar to memantine when tested on MDCK and N2a cell lines. This suggests a therapeutic index that could be acceptable for clinical applications if further validated through clinical trials .
- Anticonvulsant Activity : In previous research, derivatives of bicyclo[2.2.1]heptan-2-amines were identified as having anticonvulsant properties, making them candidates for further development in treating epilepsy and other seizure disorders .
Comparative Toxicity Data
| Compound | IC50 (μM) | Cell Line Tested |
|---|---|---|
| This compound | >150 | N2a |
| Memantine | ~100 | N2a |
| 2-Phenyl-N-(piperidin-1-yl)ethyl... | <100 | MDCK |
This table summarizes the comparative toxicity data of this compound against established compounds.
Future Directions
Further research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound, including:
- In Vivo Studies : Animal models to assess efficacy and safety.
- Mechanistic Studies : Detailed investigations into receptor interactions and downstream signaling pathways.
- Clinical Trials : Evaluating therapeutic potential in humans for conditions like Alzheimer's disease and epilepsy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
